Tamaraxetin

Description

Structure

3D Structure

Properties

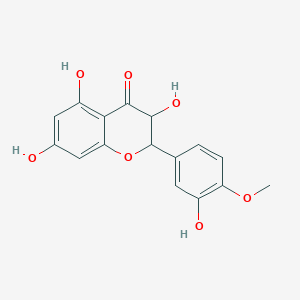

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGHARGJDXHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tamarixetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

603-61-2 |

Source

|

| Record name | Tamarixetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Origin of Tamaraxetin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tamaraxetin: A Bioactive Flavonol

Tamaraxetin is a naturally occurring O-methylated flavonol, a class of secondary metabolites ubiquitously found throughout the plant kingdom.[1] As a derivative of the well-known flavonoid quercetin, tamaraxetin has garnered significant interest for its diverse biological activities and its role in plant physiology. This guide provides a comprehensive technical overview of the origin of tamaraxetin in plants, from its biosynthesis to its physiological functions, and details the experimental methodologies for its study.

Chemical Identity and Classification

Tamaraxetin is chemically defined as 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one, with the molecular formula C₁₆H₁₂O₇. It is structurally a derivative of quercetin, specifically 4'-O-methylquercetin. This methylation significantly influences its physicochemical properties, such as solubility and membrane permeability, compared to its precursor.[2]

Significance in Plant Biology and Pharmacognosy

In plants, flavonoids like tamaraxetin are crucial for a wide array of physiological processes. They contribute to pigmentation, attracting pollinators and seed dispersers, and play a pivotal role in protecting plants from various biotic and abiotic stresses.[3][4] The O-methylation of flavonoids is a key biochemical modification that can enhance their stability and biological efficacy.[5] From a pharmacognostic perspective, tamaraxetin and other methylated flavonoids are of interest due to their potential therapeutic properties, which can be influenced by their bioavailability and metabolic stability.[5]

The Biosynthetic Pathway of Tamaraxetin

The biosynthesis of tamaraxetin is an intricate process that originates from primary metabolism and proceeds through the well-established phenylpropanoid and flavonoid biosynthetic pathways.[6]

Overview of the Phenylpropanoid and Flavonoid Pathways

The journey to tamaraxetin begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into 4-coumaroyl-CoA, the central precursor for a vast array of phenolic compounds, including flavonoids.[7][6]

From Phenylalanine to the Chalcone Backbone: The Entry Point

The initial dedicated step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the key enzyme chalcone synthase (CHS) , resulting in the formation of naringenin chalcone, the C15 backbone of all flavonoids.[2][7] The expression and activity of CHS are tightly regulated by various developmental and environmental cues, including light and pathogen attack, making it a critical control point in the pathway.[1][8]

Formation of the Flavonol Core: Synthesis of Quercetin

Naringenin chalcone undergoes a series of enzymatic modifications to form the flavonol quercetin:

-

Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[2]

-

Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the C3 position of naringenin, yielding dihydrokaempferol.[2]

-

Flavonoid 3'-hydroxylase (F3'H) further hydroxylates dihydrokaempferol at the 3' position of the B-ring to produce dihydroquercetin.

-

Flavonol synthase (FLS) , a 2-oxoglutarate-dependent dioxygenase, then oxidizes dihydroquercetin to form the flavonol quercetin.[2]

The Final Methylation Step: Quercetin to Tamaraxetin

The terminal step in tamaraxetin biosynthesis is the regiospecific O-methylation of the 4'-hydroxyl group of quercetin. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[5][9] These enzymes transfer a methyl group from the donor molecule SAM to the hydroxyl group of quercetin.[9]

While several flavonoid OMTs have been characterized, specific quercetin-4'-O-methyltransferases have been identified in various plant species. These enzymes exhibit a high degree of substrate and positional specificity, ensuring the precise formation of tamaraxetin. For instance, studies have identified OMTs from citrus species that can catalyze the methylation of flavonoids.[9]

Experimental Methodologies for Tamaraxetin Research

The study of tamaraxetin requires robust methods for its extraction, purification, and characterization from plant tissues.

Extraction of Tamaraxetin from Plant Material

A common plant source for tamaraxetin is Artemisia annua. The following is a generalized protocol for its extraction.

Protocol: Extraction of Tamaraxetin from Artemisia annua

-

Sample Preparation: Air-dry the aerial parts of Artemisia annua at room temperature and grind them into a fine powder.

-

Maceration:

-

Soak the powdered plant material in methanol (or ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

-

Macerate for 24-48 hours at room temperature with occasional agitation.

-

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Solvent Partitioning (Optional): For further enrichment, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Tamaraxetin is expected to be enriched in the ethyl acetate fraction.

Purification by Column Chromatography

Column chromatography is a standard technique for isolating tamaraxetin from the crude extract.[10][11]

Protocol: Silica Gel Column Chromatography for Tamaraxetin Purification

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.[10]

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine the fractions containing tamaraxetin (identified by comparison with a standard on TLC) and concentrate them to yield the purified compound.

Structural Elucidation and Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the sensitive and specific quantification and identification of tamaraxetin in complex plant extracts.[12]

Table 1: Typical HPLC-MS/MS Parameters for Tamaraxetin Analysis

| Parameter | Setting |

| HPLC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Linear gradient from 5% to 95% B over 10-15 minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 1-5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺: 317.06 |

| Product Ions (m/z) | e.g., 302.04, 153.02, 137.02 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural confirmation of isolated tamaraxetin.

Table 2: Representative ¹H and ¹³C NMR Data for Tamaraxetin (in DMSO-d₆)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 147.2 |

| 3 | - | 136.1 |

| 4 | - | 176.3 |

| 4a | - | 103.5 |

| 5 | - | 161.2 |

| 6 | 6.19 (d, J=2.1 Hz) | 98.7 |

| 7 | - | 164.4 |

| 8 | 6.41 (d, J=2.1 Hz) | 93.9 |

| 8a | - | 156.3 |

| 1' | - | 122.5 |

| 2' | 7.68 (d, J=2.2 Hz) | 111.8 |

| 3' | - | 148.0 |

| 4' | - | 149.5 |

| 5' | 6.92 (d, J=8.5 Hz) | 115.9 |

| 6' | 7.55 (dd, J=8.5, 2.2 Hz) | 120.2 |

| 4'-OCH₃ | 3.85 (s) | 56.1 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Physiological Significance of Tamaraxetin in Plants

The presence of tamaraxetin in plants is not incidental; it serves important physiological and ecological functions.

Role in Abiotic and Biotic Stress Responses

Flavonoids are well-documented to accumulate in plants in response to various environmental stresses, including UV radiation, drought, and pathogen attack.[4] The methylation of quercetin to tamaraxetin may be a mechanism to modulate the antioxidant and signaling properties of the molecule in response to stress.[5] For example, O-methylation can increase the lipophilicity of flavonoids, potentially enhancing their ability to traverse cellular membranes and act at specific subcellular locations during a stress response.

Antioxidant and Protective Functions

Like its precursor quercetin, tamaraxetin possesses antioxidant properties due to its phenolic structure. It can scavenge reactive oxygen species (ROS) that are generated during stress conditions, thereby protecting cellular components from oxidative damage. The methylation at the 4' position may alter its antioxidant capacity and its interaction with other cellular components compared to quercetin.

Potential Allelochemical and Defensive Roles

Secondary metabolites, including flavonoids, can be released into the environment and act as allelochemicals, influencing the growth and development of neighboring plants. Furthermore, the antimicrobial and insecticidal properties of many flavonoids suggest a role for tamaraxetin in plant defense against herbivores and microbial pathogens.[13]

Conclusion and Future Perspectives

Tamaraxetin originates from the intricate and highly regulated flavonoid biosynthetic pathway, culminating in the specific O-methylation of quercetin. Understanding its biosynthesis and physiological roles is crucial for both fundamental plant science and for harnessing its potential in agriculture and medicine. Future research, aided by the technical approaches outlined in this guide, will likely focus on elucidating the specific O-methyltransferases responsible for tamaraxetin synthesis in various plant species, unraveling the precise regulatory mechanisms governing its production, and further exploring its specific biological activities and potential applications.

References

-

Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus. Frontiers in Plant Science. [Link]

-

A Proteolytic Regulator Controlling Chalcone Synthase Stability and Flavonoid Biosynthesis in Arabidopsis. PLOS Genetics. [Link]

-

Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science. [Link]

-

Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia. [Link]

-

Biosynthesis of flavonoids. SlideShare. [Link]

-

Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. International Journal of Molecular Sciences. [Link]

-

Biosynthetic pathway for quercetin. ResearchGate. [Link]

-

Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica. Journal of Industrial Microbiology & Biotechnology. [Link]

-

Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. International Journal of Molecular Sciences. [Link]

-

Flavonoid. Wikipedia. [Link]

-

Salt stress decreases seedling growth and development but increases quercetin and kaempferol content in Apocynum venetum. ResearchGate. [Link]

-

1 H and 13 C NMR data for compound 2. ResearchGate. [Link]

-

Development of an LC-MS/MS-based assay to determine artemitin in rat plasma and its application in a pharmacokinetic study. PubMed. [Link]

-

What is the simplest protocol for extraction of artemisinin from artemisia annua and quantifiying it by spectroscopy method? ResearchGate. [Link]

-

Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.). Legume Research. [Link]

-

How to run column chromatography. University of Rochester. [Link]

-

Structure, function, and evolution of plant O -methyltransferases. ResearchGate. [Link]

-

The flavonoid biosynthetic pathway and its regulators. CHS chalcone... ResearchGate. [Link]

-

Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Grierson. MDPI. [Link]

-

The Role of Salicylic Acid in Activating Plant Stress Responses—Results of the Past Decade and Future Perspectives. MDPI. [Link]

-

(PDF) Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. ResearchGate. [Link]

-

Stress-Response Compound Widespread in Animals Is Found in Plants. The Scientist. [Link]

-

Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study. ResearchGate. [Link]

- CN103509034A - Method for extracting artemisinin from fresh artemisia annua.

-

Column Chromatography. Organic Chemistry at CU Boulder. [Link]

-

Medicinal Plants Used for Anxiety, Depression, or Stress Treatment: An Update. MDPI. [Link]

-

Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press. [Link]

-

Role of Plant Secondary Metabolites in Defence and Transcriptional Regulation in Response to Biotic Stress. ResearchGate. [Link]

-

A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans. MDPI. [Link]

Sources

- 1. Flavonoid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 8. A Proteolytic Regulator Controlling Chalcone Synthase Stability and Flavonoid Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. goldbio.com [goldbio.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Evaluating the In Vitro Antioxidant Activity of Tamarixetin: Mechanisms, Methodologies, and Cellular Responses

An In-depth Technical Guide

Executive Summary

Tamarixetin, a naturally occurring O-methylated flavonol, is emerging as a compound of significant interest in drug development due to its potent pharmacological properties, including its notable antioxidant effects.[1] Structurally identified as 4′-O-methylquercetin, its single methyl group distinction from the more extensively studied quercetin significantly alters its bioavailability and biochemical activity, warranting a focused investigation into its specific mechanisms of action.[2] This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro antioxidant activity of Tamarixetin. We delve into the causal chemistry behind its radical scavenging and metal-chelating properties, provide detailed protocols for key chemical and cell-based assays, and explore its ability to modulate cellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway. This document is intended to serve as a practical resource for researchers aiming to design, execute, and interpret studies on Tamarixetin and other novel antioxidant compounds.

Introduction: The Scientific Rationale for Investigating Tamarixetin

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a primary etiological factor in a host of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3] Antioxidants mitigate the damaging effects of ROS through various mechanisms, thereby representing a critical area of therapeutic research.

Tamarixetin (3,5,7,3′-tetrahydroxy-4′-methoxyflavone) is a flavonoid found in various plants, including Tamarix ramosissima and Azadirachta indica.[4][5] Unlike its parent compound, quercetin, Tamarixetin exhibits potentially greater bioavailability and reduced thiol toxicity, making it an attractive candidate for further development.[2][6] A thorough in vitro characterization is the foundational step in this process, allowing for a precise understanding of its antioxidant potential, free from the complex metabolic variables of in vivo systems.

Core Antioxidant Mechanisms of Tamarixetin

The antioxidant activity of Tamarixetin is not monolithic; it operates through multiple, often synergistic, mechanisms. These can be broadly categorized as direct chemical actions and indirect, cell-mediated biological responses.

Direct Antioxidant Mechanisms

These mechanisms involve the direct interaction of Tamarixetin with pro-oxidant molecules.

-

Radical Scavenging: Flavonoids are excellent radical scavengers due to their phenolic hydroxyl groups. Tamarixetin can neutralize free radicals via two primary pathways:

-

Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom from one of its hydroxyl groups to a radical (R•), effectively neutralizing it while forming a stable flavonoid radical.

-

Single Electron Transfer (SET): The flavonoid donates an electron to the radical, forming a flavonoid radical cation and an anion.

-

-

Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts of ROS formation through the Fenton and Haber-Weiss reactions. Tamarixetin can chelate these metal ions, primarily through its 3-hydroxy and 4-keto groups, sequestering them in a redox-inactive state and preventing the generation of highly destructive hydroxyl radicals.[2][7][8]

Caption: Direct antioxidant mechanisms of Tamarixetin.

Indirect (Cell-Mediated) Antioxidant Mechanisms

Tamarixetin can also protect cells by bolstering their intrinsic antioxidant defense systems.

-

Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative or electrophilic stress, potentially induced by or modulated by Tamarixetin, causes Nrf2 to dissociate from Keap1. It then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of genes encoding for:

-

Phase II Detoxifying Enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

Endogenous Antioxidant Enzymes: Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx).[2]

-

Glutathione Biosynthesis: Enzymes involved in the synthesis of glutathione (GSH), a critical intracellular antioxidant.[2] Studies have shown that Tamarixetin effectively activates the Nrf2 pathway, providing a robust and lasting cellular defense against oxidative insults.[10][11]

-

Caption: Activation of the Nrf2 pathway by Tamarixetin.

Methodologies for In Vitro Assessment

A multi-assay approach is critical for a comprehensive evaluation. We recommend a workflow that begins with chemical assays to establish baseline activity and progresses to cell-based models for biological relevance.

Caption: Recommended workflow for assessing antioxidant activity.

Tier 1: Chemical (Acellular) Assays

These assays are rapid, cost-effective, and excellent for initial screening and mechanistic elucidation of direct antioxidant actions.

-

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

-

Protocol:

-

Reagent Preparation: Prepare a stock solution of Tamarixetin in a suitable solvent (e.g., DMSO or ethanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

-

Assay Setup: In a 96-well plate, add 100 µL of various concentrations of Tamarixetin. Add 100 µL of the DPPH working solution to each well.

-

Controls: Include a blank (solvent + methanol), a negative control (solvent + DPPH solution), and a positive control (e.g., Ascorbic Acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against concentration.

-

-

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. Antioxidants reduce the ABTS•⁺, causing the color to fade. This assay is applicable to both hydrophilic and lipophilic antioxidants.[3][12]

-

Protocol:

-

Reagent Preparation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Setup: In a 96-well plate, add 20 µL of various concentrations of Tamarixetin. Add 180 µL of the diluted ABTS•⁺ solution.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results can be expressed as an IC₅₀ value or in Trolox Equivalents (TEAC).

-

-

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[13] This assay directly measures the electron-donating capacity.

-

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Assay Setup: Add 10 µL of Tamarixetin solution to a 96-well plate. Add 190 µL of the FRAP reagent.

-

Incubation: Incubate at 37°C for 10-30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Create a standard curve using a known antioxidant like FeSO₄ or Trolox. The antioxidant power of Tamarixetin is expressed as FeSO₄ or Trolox equivalents.

-

Tier 2: Cell-Based (Cellular) Assays

These assays provide more biologically relevant data by accounting for factors like cell uptake, distribution, and metabolism.

-

Principle: Before assessing antioxidant activity, it is crucial to determine the non-toxic concentration range of Tamarixetin. Assays like MTT or WST-8 measure mitochondrial activity as an indicator of cell viability.

-

Protocol (WST-8 Example):

-

Cell Seeding: Seed cells (e.g., HepG2, Chondrocytes) in a 96-well plate and allow them to adhere overnight.[10]

-

Treatment: Treat cells with a range of Tamarixetin concentrations for 24-48 hours.

-

Reagent Addition: Add 10 µL of WST-8 solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm. Cell viability is expressed as a percentage relative to the untreated control.

-

-

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2′,7′-dichlorofluorescin (DCFH), within cells.[14] Cells are pre-loaded with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH. A peroxyl radical generator (e.g., AAPH) is added, which oxidizes DCFH to the highly fluorescent DCF. An effective antioxidant will scavenge the radicals and inhibit this fluorescence.

-

Protocol:

-

Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate.

-

Treatment: Treat confluent cells with various concentrations of Tamarixetin and a positive control (Quercetin) for 1 hour.

-

Probe Loading: Remove media and add media containing 25 µM DCFH-DA. Incubate for 1 hour.

-

Induction of Oxidative Stress: Wash cells with PBS and add 600 µM AAPH in PBS.

-

Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure fluorescence emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour.

-

Calculation: Calculate the area under the curve for fluorescence vs. time. The CAA value is calculated as: CAA unit = 100 – (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve. Results are often expressed as Quercetin Equivalents (QE).

-

-

Principle: This technique quantifies the protein levels of Nrf2 and its downstream targets (e.g., HO-1) to confirm the activation of the pathway.

-

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., chondrocytes) and treat with a non-toxic concentration of Tamarixetin for a specified time (e.g., 2-24 hours). An oxidative stressor (e.g., IL-1β) can be used to create a disease model.[10]

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density using software like ImageJ. Normalize the protein of interest to the loading control.

-

Data Summary and Interpretation

To facilitate comparison, quantitative data from various assays should be compiled.

Table 1: Representative Data for In Vitro Antioxidant Activity of Tamarixetin

| Assay Type | Method | Key Parameter | Representative Result | Interpretation |

| Chemical | DPPH Scavenging | IC₅₀ (µM) | Low µM range | Potent direct radical scavenger. |

| ABTS Scavenging | TEAC (mM TE/mM) | > 1.0 | Higher reducing capacity than Trolox. | |

| FRAP | µmol Fe(II)/µmol | High value | Strong electron-donating ability. | |

| Iron Chelation | IC₅₀ (µM) | Moderate µM range | Capable of sequestering pro-oxidant metals. | |

| Cellular | CAA Assay | QE (µmol QE/100 µmol) | High value | High antioxidant activity in a biological system. |

| Intracellular ROS | % Reduction of ROS | Significant reduction | Protects cells from induced oxidative stress. | |

| Western Blot | Fold Change (vs. Control) | Nrf2 & HO-1: > 2-fold ↑ | Activates the endogenous antioxidant pathway. |

Note: The "Representative Result" column contains hypothetical but plausible values based on the known activity of flavonoids. Actual experimental values must be determined empirically.

Conclusion

The in vitro assessment of Tamarixetin reveals a multifaceted antioxidant profile. It acts as a potent direct scavenger of free radicals and a chelator of transition metals. More significantly from a therapeutic standpoint, it demonstrates the ability to upregulate the cell's own powerful defense machinery via the Nrf2 signaling pathway.[9][10] This dual action—providing immediate chemical defense while simultaneously strengthening long-term cellular resilience—positions Tamarixetin as a highly promising candidate for the development of drugs targeting oxidative stress-related diseases. Future research should focus on translating these in vitro findings into preclinical in vivo models to evaluate its efficacy and pharmacokinetic profile.

References

-

Al-hassan, A. A., Al-Ghamdi, S. S., Al-Otaibi, B., Al-Harbi, M., Alfaifi, M., Al-Zaid, M., Al-Turki, S., Al-Rajhi, A. M. H., Al-Malki, A. S., Al-Shehri, Z. S., Abdel-Moneim, A. M., El-Aarag, B., & Kassab, R. B. (2024). Tamarixetin: A Promising Bioflavonoid Against Acetaminophen-Induced Liver Injury. Medicina, 60(5), 786. [Link]

-

Zhu, X., Yuan, C., Tian, Y., & Wang, Q. (2023). Research Progress of Tamarixetin and its Glycosides. Current Pharmaceutical Design, 29(29), 2321-2331. [Link]

-

Lee, J. Y., Lee, S. H., Jun, J. H., Lee, J., Lee, J., Kim, J. H., & Park, S. J. (2024). Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling. Antioxidants, 13(10), 1184. [Link]

-

Wang, Y., Chen, J., Wang, D., Zhang, Z., & Hang, T. (2019). Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats. BioMed Research International, 2019, 9348128. [Link]

-

Ijaz, F., Ghaffar, R., Ashfaq, U. A., Ijaz, M., & Aslam, M. F. (2021). In vitro comparative evaluation of Tamarix gallica extracts for antioxidant and antidiabetic activity. Pakistan Journal of Pharmaceutical Sciences, 34(5), 1835-1841. [Link]

-

Ben-Attia, M., et al. (2020). Phenolic content, HPLC analysis and antioxidant activity extract from Tamarix articulata. ResearchGate. [Link]

-

Lee, J. Y., Lee, S. H., Jun, J. H., Lee, J., Lee, J., Kim, J. H., & Park, S. J. (2024). Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling. MDPI. [Link]

-

Gasz, B., et al. (2021). A Switch between Antioxidant and Prooxidant Properties of the Phenolic Compounds Myricetin, Morin, 3′,4′-Dihydroxyflavone, Taxifolin and 4-Hydroxy-Coumarin in the Presence of Copper(II) Ions: A Spectroscopic, Absorption Titration and DNA Damage Study. Molecules, 26(21), 6479. [Link]

-

Chan, E. W. C., Wong, S. K., & Chan, H. T. (2021). Diosmetin and tamarixetin (methylated flavonoids): A review on their chemistry, sources, pharmacology, and anticancer properties. Journal of Applied Pharmaceutical Science, 11(03), 022-028. [Link]

-

Request PDF. (n.d.). The Pro-Apoptotic Activity of Tamarixetin on Liver Cancer Cells Via Regulation Mitochondrial Apoptotic Pathway. ResearchGate. [Link]

-

Varghese, E., Büsselberg, D., & Al-Busafi, M. A. (2022). Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses. Scientific Reports, 12(1), 1083. [Link]

-

Park, S. M., et al. (2018). Tamarixetin Exhibits Anti-inflammatory Activity and Prevents Bacterial Sepsis by Increasing IL-10 Production. Journal of Natural Products, 81(9), 1956-1964. [Link]

-

Zengin, G., et al. (2023). In vitro assessment of antioxidant, neuroprotective, anti-urease and anti-tyrosinase capacities of Tamarix africana leaves extracts. Biologia, 78, 2379–2389. [Link]

-

Lemmens, K. J. A., et al. (2021). Chelation of Iron and Copper by Quercetin B-Ring Methyl Metabolites, Isorhamnetin and Tamarixetin, and Their Effect on Metal-Based Fenton Chemistry. Journal of Agricultural and Food Chemistry, 69(20), 5926-5937. [Link]

-

Lee, J. Y., et al. (2024). Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling. Antioxidants, 13(10), 1184. [Link]

-

Wang, Y., et al. (2019). Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats. SciSpace. [Link]

-

Request PDF. (n.d.). Chelation of Iron and Copper by Quercetin B-Ring Methyl Metabolites, Isorhamnetin and Tamarixetin, and Their Effect on Metal-Based Fenton Chemistry. ResearchGate. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]

-

Dehghan, G., et al. (2015). The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. SciSpace. [Link]

-

Kim, D. Y., et al. (2020). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library. [Link]

Sources

- 1. Research Progress of Tamarixetin and its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tamarixetin: A Promising Bioflavonoid Against Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro comparative evaluation of Tamarix gallica extracts for antioxidant and antidiabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. scispace.com [scispace.com]

- 14. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamaraxetin Glycosides: A Technical Guide to Bioactivity and Therapeutic Potential

Abstract

Tamaraxetin, a naturally occurring O-methylated flavonol, and its corresponding glycosides represent a promising class of bioactive compounds with multifaceted therapeutic potential. As derivatives of quercetin, these molecules are widely distributed in the plant kingdom and have demonstrated a range of pharmacological effects, including potent antioxidant, anti-inflammatory, and anticancer activities.[1][2] This technical guide provides an in-depth exploration of tamaraxetin glycosides, designed for researchers, scientists, and drug development professionals. We will delve into their chemical nature, natural sources, key bioactivities, and the underlying molecular mechanisms. Furthermore, this guide will present detailed, field-proven methodologies for their isolation, characterization, and bioactivity assessment, aiming to equip researchers with the knowledge to advance the scientific understanding and therapeutic application of these compelling natural products.

Introduction: The Chemical Landscape of Tamaraxetin Glycosides

Tamaraxetin (4'-O-methylquercetin) is a flavonoid distinguished by a methoxy group at the 4'-position of the B-ring of the quercetin backbone.[3] This structural modification significantly influences its physicochemical properties and biological activity. Glycosylation, the enzymatic attachment of sugar moieties to the tamaraxetin aglycone, gives rise to a diverse family of tamaraxetin glycosides. The nature and position of these sugar residues further modulate the molecule's solubility, stability, bioavailability, and ultimately, its pharmacological profile. Understanding this structure-activity relationship is paramount for the targeted development of novel therapeutics.[4]

Natural Occurrence and Isolation Strategies

Tamaraxetin and its glycosides are found in a variety of plant species, including those from the genera Tamarix, Cyperus, and Artemisia.[2][3] The extraction and isolation of these compounds from complex plant matrices is a critical first step in their study. A robust and efficient approach is essential to obtain pure compounds for structural elucidation and bioactivity screening.

Bioassay-Guided Fractionation: A Targeted Approach

Bioassay-guided fractionation is a powerful strategy to systematically isolate bioactive compounds from a crude plant extract.[5][6] This iterative process involves a series of chromatographic separations, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, bioactive compound is isolated.[7][8]

Caption: Bioassay-Guided Fractionation Workflow.

Experimental Protocol: Extraction and Isolation

The following protocol provides a generalized framework for the extraction and isolation of tamaraxetin glycosides from a plant source. The choice of solvents and chromatographic conditions may require optimization based on the specific plant material and target compounds.

Materials:

-

Air-dried and powdered plant material

-

Petroleum ether

-

70% Methanol in water

-

Chloroform

-

n-Butanol

-

Polyamide resin for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Solvents for chromatography (e.g., methanol, water, acetic acid)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Defatting: Macerate the powdered plant material with petroleum ether to remove lipids and other nonpolar compounds.[9]

-

Extraction: Extract the defatted material with 70% methanol at room temperature for 72 hours.[9] This is a common and effective solvent for extracting a broad range of flavonoids.[10]

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: Dissolve the concentrated extract in hot distilled water and partition successively with chloroform and n-butanol.[9] Flavonoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: Subject the concentrated n-butanol fraction to column chromatography on a polyamide resin. Elute with a gradient of decreasingly polar solvents (e.g., water to methanol).

-

Purification: Further purify the fractions containing the target compounds using size-exclusion chromatography on Sephadex LH-20 and/or preparative High-Performance Liquid Chromatography (HPLC).[11]

-

Structural Elucidation: Characterize the purified compounds using spectroscopic techniques such as UV-Vis, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Key Bioactivities and Mechanisms of Action

Tamaraxetin and its glycosides exhibit a spectrum of biological activities, with antioxidant and anti-inflammatory effects being particularly prominent.[1][2]

Antioxidant Activity

Flavonoids, including tamaraxetin, are potent antioxidants.[3] Their antioxidant capacity stems from their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[12] Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making the antioxidant properties of tamaraxetin glycosides highly relevant to human health.

Mechanism of Action: The antioxidant activity of tamaraxetin is largely attributed to the phenolic hydroxyl groups on its flavonoid backbone.[13] These groups can donate a hydrogen atom to a free radical, neutralizing its reactivity. The resulting flavonoid radical is stabilized by resonance, making it relatively unreactive. Furthermore, tamaraxetin can upregulate endogenous antioxidant defense systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15]

Caption: Antioxidant Mechanism of Tamaraxetin Glycosides.

Anti-inflammatory Activity

Chronic inflammation is another key driver of many diseases. Tamaraxetin has demonstrated significant anti-inflammatory properties, often superior to its parent compound, quercetin.[1][16]

Mechanism of Action: Tamaraxetin exerts its anti-inflammatory effects through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[14] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes. Tamaraxetin can inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[15][17] Additionally, it has been shown to promote the production of the anti-inflammatory cytokine IL-10.[15][16]

Anticancer Activity

Emerging evidence suggests that tamaraxetin and its derivatives possess anticancer properties.[1][2] While research is ongoing, studies have shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[18][19] For instance, the related flavonoid, tangeretin, has been shown to inhibit the growth of various cancer cell lines, including breast and oral cancer.[20][21] The proposed mechanisms include cell cycle arrest and modulation of signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.[19][21]

Quantitative Bioactivity Data

The following table summarizes representative quantitative data on the bioactivity of tamaraxetin and related flavonoids. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.

| Compound | Bioactivity | Assay | Cell Line / Model | IC50 / EC50 | Reference |

| Tamaraxetin | Anti-inflammatory | Inhibition of NO production | LPS-stimulated microglia | ~10 µM | [17] |

| Tamaraxetin | Chondroprotective | Inhibition of IL-1β-induced effects | Human chondrocytes | 5-20 µM | [14] |

| Tangeretin | Anticancer | Cell Viability (MTT) | MCF-7 (Breast Cancer) | ~25 µM | [18] |

| Tangeretin | Anticancer | Cell Viability (MTT) | MDA-MB-231 (Breast Cancer) | ~30 µM | [18] |

Methodologies for Bioactivity Assessment

In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This is a common and straightforward method to assess the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can stimulate macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Culture RAW 264.7 macrophages in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Add the Griess reagent to the supernatant and incubate for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

Calculate the percentage of NO inhibition and the IC50 value.

Challenges and Future Directions

Despite the promising bioactivities of tamaraxetin glycosides, several challenges remain. Their low bioavailability can limit their in vivo efficacy. Future research should focus on developing novel delivery systems, such as nanoformulations, to enhance their absorption and targeted delivery. Furthermore, more extensive preclinical and clinical studies are needed to fully elucidate their therapeutic potential and safety profiles in humans. The exploration of structure-activity relationships through the synthesis of novel glycoside derivatives could also lead to the development of more potent and selective drug candidates.

References

-

Kim, H., et al. (2016). Anti-Inflammatory and Antioxidant Mechanism of Tangeretin in Activated Microglia. PubMed. Available at: [Link]

-

Li, C., et al. (2023). Research Progress of Tamarixetin and its Glycosides. ResearchGate. Available at: [Link]

-

Li, C., et al. (2023). Research Progress of Tamarixetin and its Glycosides. PubMed. Available at: [Link]

-

Hwang, J., et al. (2018). Tamarixetin Exhibits Anti-inflammatory Activity and Prevents Bacterial Sepsis by Increasing IL-10 Production. PubMed. Available at: [Link]

-

Omar, H. A., et al. (2021). Tangeretin boosts the anticancer activity of metformin in breast cancer cells via curbing the energy production. PubMed. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Tamarixetin. PubChem. Available at: [Link]

-

El-Hela, A. A., et al. (2022). Bioassay-Guided Isolation of New Flavonoid Glycosides from Platanus × acerifolia Leaves and Their Staphylococcus aureus Inhibitory Effects. MDPI. Available at: [Link]

-

Hewawasam, R. P., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed Central. Available at: [Link]

-

Jo, S., et al. (2023). Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling. PubMed. Available at: [Link]

-

Wang, Y., et al. (2023). The Anticancer Perspective of Tangeretin: A Small Review. MDPI. Available at: [Link]

-

Stobiecki, M., & Wojtaszek, P. (1990). Isolation and Identification of Flavonoids. ResearchGate. Available at: [Link]

-

Li, S., et al. (2020). Advanced Research on the Antioxidant Activity and Mechanism of Polyphenols from Hippophae Species—A Review. MDPI. Available at: [Link]

-

Malviya, N., & Malviya, S. (2017). Bioassay guided fractionation-an emerging technique influence the isolation, identification and characterization of lead phytomolecules. ResearchGate. Available at: [Link]

-

Ahenkan, B., et al. (2022). Bioassay-Guided Fractionation, ESI-MS Scan, Phytochemical Screening, and Antiplasmodial Activity of Afzelia africana. Semantic Scholar. Available at: [Link]

-

Ghasemi, S., et al. (2021). O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review. PubMed. Available at: [Link]

-

Wang, Y., et al. (2025). The Anticancer Perspective of Tangeretin: A Small Review. ResearchGate. Available at: [Link]

-

Liu, Y., et al. (2023). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. MDPI. Available at: [Link]

-

Xu, D., et al. (2019). Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. PMC - NIH. Available at: [Link]

-

Jo, S., et al. (2023). Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling. NIH. Available at: [Link]

-

Abdel-Shafy, S., et al. (2016). Isolation and identification of a new flavonoid glycoside from Carrichtera annua L. seeds. . Available at: [Link]

-

Hewawasam, R. P., et al. (2023). Bioassay-Guided Fractionation of Pittosporum angustifolium and Terminalia ferdinandiana with Liquid Chromatography Mass Spectroscopy and Gas Chromatography Mass Spectroscopy Exploratory Study. MDPI. Available at: [Link]

-

Zholobova, L. V., & Krivenko, A. A. (2020). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. Available at: [Link]

-

da Silva, A. C. G., et al. (2023). Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231. PubMed Central. Available at: [Link]

-

Funaro, A., et al. (2016). Enhanced Anti-Inflammatory Activities by the Combination of Luteolin and Tangeretin. ResearchGate. Available at: [Link]

-

Arts, M. J., et al. (2003). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. Available at: [Link]

-

Rashed, K. (2020). Biological Activities of Isorhamnetin: A Review. ResearchGate. Available at: [Link]

-

Fernandez-Puntero, B., et al. (2001). Antioxidant activity of Fraxetin: in vivo and ex vivo parameters in normal situation versus induced stress. PubMed. Available at: [Link]

-

ScienceDirect. (n.d.). Bioassay guided fractionation: Significance and symbolism. ScienceDirect. Available at: [Link]

-

Celep, E., et al. (2014). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. Available at: [Link]

-

Iwai, K., et al. (2008). Biological Activity of Luteolin Glycosides and Tricin from Sasa senanensis Rehder. ResearchGate. Available at: [Link]

-

Al-Salahi, R., et al. (2023). Tangeretin's Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells: In Vitro Anti-cancer Activity. PMC - PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research Progress of Tamarixetin and its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tamarixetin | C16H12O7 | CID 5281699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Isolation and identification of a new flavonoid glycoside from Carrichtera annua L. seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. longdom.org [longdom.org]

- 12. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tamarixetin Protects Chondrocytes against IL-1β-Induced Osteoarthritis Phenotype by Inhibiting NF-κB and Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tamarixetin Exhibits Anti-inflammatory Activity and Prevents Bacterial Sepsis by Increasing IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory and Antioxidant Mechanism of Tangeretin in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tangeretin boosts the anticancer activity of metformin in breast cancer cells via curbing the energy production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Anticancer Perspective of Tangeretin: A Small Review | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Tangeretin’s Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells: In Vitro Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Tamarixetin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tamarixetin (4'-O-methylquercetin) is an O-methylated flavonol, a class of flavonoid compounds garnering significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2][3] As a methylated derivative of the ubiquitous flavonoid quercetin, tamarixetin exhibits modified physicochemical properties, such as increased metabolic stability and membrane permeability, which may enhance its bioavailability and therapeutic potential compared to its precursor.[4] This guide provides a comprehensive technical overview of tamarixetin, focusing on its primary natural sources, the biochemical pathways for its synthesis in plants, and the robust methodologies required for its extraction, isolation, and quantification. Detailed, field-proven protocols are presented to equip researchers and drug development professionals with the necessary knowledge to harness this promising natural compound.

Introduction to Tamarixetin: A Bioactive Flavonol

Tamarixetin is a polyphenolic compound belonging to the flavonol subclass of flavonoids.[1] Structurally, it is the 4'-O-methyl ether of quercetin, meaning it shares the core quercetin backbone but with a methyl group replacing the hydrogen on the hydroxyl group at the 4' position of the B-ring.[5][6] This seemingly minor structural modification has profound implications for its biological activity and pharmacokinetic profile.

-

Chemical Identity:

The methylation at the 4'-position reduces the number of free hydroxyl groups, which can decrease susceptibility to enzymatic degradation and improve lipophilicity. This enhanced stability and hydrophobicity may facilitate better absorption and cellular uptake, making tamarixetin a compound of significant interest for therapeutic development.[4] Its biological activities are extensive, with studies demonstrating cardioprotective, gastroprotective, anti-inflammatory, and cytotoxic effects against various cancer cell lines.[6][7][8]

Principal Natural Sources of Tamarixetin

Tamarixetin, while not as widespread as its parent compound quercetin, is found in a variety of plant species across different families. Its name is derived from the Tamarix genus, which remains a primary source.[1][7] The concentration of tamarixetin can vary significantly based on the plant species, the specific part of the plant, growing conditions, and harvest time.

| Plant Species | Family | Common Name | Plant Part(s) Containing Tamarixetin | Reference(s) |

| Tamarix ramosissima | Tamaricaceae | Saltcedar | Leaves | [6][9] |

| Tamarix articulata | Tamaricaceae | Athel Tamarisk | Leaves, Stems | [10] |

| Tamarix troupii | Tamaricaceae | Tamarisk | Leaves | [7] |

| Grewia asiatica | Malvaceae | Phalsa | Fruits, Leaves | [11][12] |

| Azadirachta indica | Meliaceae | Neem | Leaves | [6] |

| Psidium guajava | Myrtaceae | Guava | Leaves | [6] |

| Cyperus teneriffae | Cyperaceae | - | - | [5][9] |

| Astragalus miser | Fabaceae | Poisonous Vetch | - | [7] |

| Begonia versicolor | Begoniaceae | - | Leaves | [13] |

| Allium cepa | Amaryllidaceae | Onion | Bulb | - |

Note: The presence in Allium cepa (Onion) is often cited, as onions are rich in quercetin, and metabolic processes can lead to the formation of its methylated derivatives.

Biosynthesis of Tamarixetin in Planta

The biosynthesis of tamarixetin is a branch of the well-established phenylpropanoid pathway, which is responsible for the production of thousands of secondary metabolites in plants, including flavonoids. Tamarixetin is not synthesized de novo but is derived from its immediate precursor, quercetin.

The critical and final step in the formation of tamarixetin is a regiospecific O-methylation reaction. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), specifically a Quercetin O-methyltransferase. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The enzyme facilitates the transfer of the methyl group from SAM to the 4'-hydroxyl group of quercetin, yielding tamarixetin and S-adenosyl-L-homocysteine (SAH).[14]

Causality of Methylation: This enzymatic methylation is a key metabolic strategy used by plants. It can increase the chemical stability of reactive phenolic compounds, protect them from oxidative degradation, and modify their solubility and transportability within the plant. From a defense perspective, methylated flavonoids can exhibit altered antimicrobial or insecticidal properties compared to their unmethylated counterparts.

Caption: Enzymatic conversion of Quercetin to Tamarixetin.

Extraction and Isolation Methodologies

The successful isolation of tamarixetin from plant matrices requires a systematic approach that begins with proper sample preparation and extraction, followed by multi-step purification. The choice of solvent and technique is critical and is dictated by the polarity of the target molecule.

General Experimental Workflow

The overall process involves the extraction of crude phytochemicals from the biomass, followed by purification to isolate the target compound.

Caption: General workflow for Tamarixetin isolation.

Step-by-Step Protocol: Maceration Extraction

This protocol is suitable for thermally sensitive compounds and is simpler to implement than continuous extraction methods like Soxhlet.

-

Sample Preparation:

-

Air-dry the collected plant material (e.g., leaves of Tamarix ramosissima) in the shade to prevent photodegradation of flavonoids.

-

Grind the dried material into a coarse powder (approx. 20-40 mesh) to increase the surface area for solvent penetration.

-

Rationale: A uniform, fine powder ensures efficient and reproducible extraction by maximizing the solvent-matrix interface.

-

-

Extraction:

-

Place 100 g of the dried powder into a large glass container with a sealed lid.

-

Add 1 L of 80% methanol (methanol:water, 80:20 v/v).

-

Rationale: An aqueous methanol solution is an excellent solvent for extracting a wide range of polyphenols, including flavonols like tamarixetin. The water content helps to swell the plant material, improving solvent access.

-

Seal the container and keep it at room temperature for 72 hours with periodic agitation (e.g., shaking or stirring for 15 minutes every 8 hours).

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the plant debris (marc) from the liquid extract.

-

Repeat the extraction process on the marc two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields a crude extract.

-

Rationale: Low-temperature evaporation prevents the thermal degradation of tamarixetin.

-

-

Purification via Column Chromatography:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.

-

Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane:ethyl acetate, and then ethyl acetate:methanol.

-

Rationale: This gradient elution separates compounds based on polarity. Nonpolar compounds elute first with n-hexane, while more polar flavonoids like tamarixetin will elute with the more polar ethyl acetate/methanol mixtures.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1 v/v) and visualize under UV light (254 nm and 365 nm).

-

Pool the fractions containing the compound of interest (identified by comparison with a standard, if available) and concentrate them.

-

-

Final Purification (Optional but Recommended):

-

For high-purity tamarixetin, subject the pooled fractions to preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 column and a methanol/water gradient.

-

Analytical Quantification and Structural Elucidation

Accurate quantification of tamarixetin in extracts and final products is essential for research and quality control. HPLC is the gold standard for this purpose.

Protocol: Quantification by HPLC-DAD

This method provides a reliable means to quantify tamarixetin in complex plant extracts.

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh 1 mg of pure tamarixetin standard and dissolve it in 10 mL of HPLC-grade methanol to obtain a concentration of 100 µg/mL.

-

Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

-

Sample Solution: Accurately weigh a known amount of the dried extract (e.g., 10 mg), dissolve it in 10 mL of methanol, and filter it through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used for complex extracts.

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

Gradient Program: Start with 90% A / 10% B, linearly increase to 50% A / 50% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at ~254 nm and ~370 nm, which are characteristic absorption maxima for flavonols.

-

Injection Volume: 10 µL.

-

Expert Note: The addition of formic acid to the mobile phase is crucial. It ensures that the phenolic hydroxyl groups of tamarixetin remain protonated, which results in sharper, more symmetrical chromatographic peaks and improves reproducibility.[15]

-

-

Data Analysis:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) of ≥0.999.

-

Inject the sample solution. Identify the tamarixetin peak by comparing its retention time with that of the pure standard.

-

Quantify the amount of tamarixetin in the sample by interpolating its peak area onto the calibration curve.

-

Confirmation by LC-MS/MS

For unambiguous identification, especially in complex matrices or for metabolic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.

-

Rationale: LC-MS/MS provides two layers of confirmation: the retention time from the LC and the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions from the MS/MS.

-

Typical Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic compounds.[7]

-

Parent Ion: Tamarixetin will be detected as the deprotonated molecule [M-H]⁻ at m/z 315.

-

MRM Transitions: In Multiple Reaction Monitoring (MRM) mode, the instrument is set to isolate the parent ion (m/z 315) and then fragment it to produce characteristic daughter ions. This provides extremely high selectivity and sensitivity.[7][16]

-

Conclusion and Future Directions

Tamarixetin stands out as a promising natural flavonoid with enhanced physicochemical properties conferred by its specific methylation pattern. This guide has detailed its primary plant sources, elucidated its biosynthetic origin from quercetin, and provided robust, step-by-step protocols for its extraction, isolation, and analytical quantification. For researchers in natural product chemistry and drug development, the methodologies described herein provide a solid foundation for obtaining and studying this compound.

Future research should focus on screening a wider range of plant species to identify new, high-yield sources of tamarixetin. Furthermore, exploring the specific O-methyltransferases responsible for its synthesis could open avenues for biotechnological production in microbial or plant cell culture systems, ensuring a sustainable and scalable supply for extensive pharmacological investigation.

References

Sources

- 1. CAS 603-61-2: Tamarixetin | CymitQuimica [cymitquimica.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tamarixetin | C16H12O7 | CID 5281699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Study on Pharmacokinetic and Bioavailability of Tamarixetin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic understanding of anti-tumor mechanisms of Tamarixetin through network and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. jocpr.com [jocpr.com]

- 14. Catechol-O-methyltransferase-catalyzed rapid O-methylation of mutagenic flavonoids. Metabolic inactivation as a possible reason for their lack of carcinogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: High-Purity Isolation and Purification of Tamaraxetin from Natural Sources

For: Researchers, scientists, and drug development professionals

Abstract

Tamaraxetin, a methylated flavonoid derived from quercetin, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The successful investigation of these properties and the advancement of Tamaraxetin into drug development pipelines are critically dependent on the availability of highly purified material. This comprehensive guide provides a detailed exposition of the methodologies for the isolation and purification of Tamaraxetin from its natural plant sources. We delve into the rationale behind each step, from the initial extraction to final purification, offering field-proven insights to empower researchers in obtaining high-purity Tamaraxetin for their studies. This document outlines robust protocols for solvent extraction, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), culminating in the characterization of the purified compound.

Introduction to Tamaraxetin

Tamaraxetin (7-O-methylquercetin) is a bioactive flavonol, a class of flavonoids widely distributed in the plant kingdom. Its structure, closely related to the well-studied quercetin, features a methyl group at the 7-hydroxyl position, which can influence its bioavailability and metabolic fate. The growing body of research on Tamaraxetin underscores the necessity for reliable and reproducible methods to obtain this compound in a highly pure form, free from interfering phytochemicals. This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for its successful isolation and purification.

Strategic Approach to Isolation and Purification

The journey from a complex plant matrix to pure Tamaraxetin involves a multi-step process. Each stage is designed to selectively enrich the target compound while systematically removing impurities. The overall workflow is a classic example of natural product chemistry, relying on the differential physicochemical properties of Tamaraxetin and other co-extracted compounds.

Figure 1: A schematic overview of the Tamaraxetin isolation and purification workflow.

Sourcing and Preparation of Plant Material

The initial and one of the most critical steps is the selection of a suitable plant source. While Tamaraxetin is found in various plants, species of the Astragalus and Ephedra genera are known to be relatively rich in this compound. For the protocols outlined below, we will reference the use of Astragalus species as the starting material.

Protocol 3.1: Plant Material Preparation

-

Collection and Identification: Collect the aerial parts (leaves and stems) of the selected Astragalus species during its flowering season. It is imperative that the plant material is authenticated by a qualified botanist to ensure the correct species is being processed.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle. This prevents enzymatic degradation of the flavonoids.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Tamaraxetin from Plant Material

The principle of solvent extraction relies on the solubility of the target compound in a particular solvent or solvent system.[1] For flavonoids like Tamaraxetin, polar solvents are generally employed.

Causality Behind Solvent Choice:

Methanol and ethanol are effective in extracting a broad range of polyphenolic compounds, including flavonoids. The choice between them often comes down to laboratory preference and safety considerations, with ethanol being less toxic. An 80% ethanol solution is often a good starting point, as the water content can aid in penetrating the plant cell walls and extracting a wider range of polar compounds.[2]

Protocol 4.1: Maceration Extraction

-

Maceration: Soak the powdered plant material in 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container.[3]

-

Agitation: Agitate the mixture periodically over 48-72 hours at room temperature. This ensures continuous interaction between the solvent and the plant material.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield of the extracted compounds.

-

Pooling and Concentration: Combine the filtrates from all extractions. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

| Parameter | Value/Condition | Rationale |

| Solvent | 80% Ethanol | Good polarity for flavonoid extraction, less toxic than methanol. |

| Ratio (w/v) | 1:10 | Ensures complete wetting of the plant material. |

| Duration | 48-72 hours | Allows sufficient time for the diffusion of compounds into the solvent. |

| Temperature | Room Temperature | Prevents thermal degradation of heat-labile compounds. |